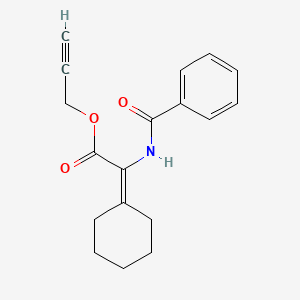
2-propyn-1-yl (benzoylamino)(cyclohexylidene)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-propyn-1-yl (benzoylamino)(cyclohexylidene)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a type of acetylenic compound that contains a benzoylamino group and a cyclohexylidene group, making it structurally unique.
作用机制
The mechanism of action of 2-propyn-1-yl (2-propyn-1-yl (benzoylamino)(cyclohexylidene)acetate)(cyclohexylidene)acetate involves its ability to inhibit certain enzymes involved in cancer cell growth. It has been shown to inhibit the activity of histone deacetylase enzymes, which are involved in the regulation of gene expression. By inhibiting these enzymes, 2-propyn-1-yl (2-propyn-1-yl (benzoylamino)(cyclohexylidene)acetate)(cyclohexylidene)acetate can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-propyn-1-yl (2-propyn-1-yl (benzoylamino)(cyclohexylidene)acetate)(cyclohexylidene)acetate have been studied in vitro and in vivo. In vitro studies have shown that it can inhibit the growth and proliferation of cancer cells, while in vivo studies have shown that it can reduce tumor growth in animal models. It has also been shown to have low toxicity in animal models, making it a promising candidate for further development as an anticancer agent.
实验室实验的优点和局限性
One of the main advantages of using 2-propyn-1-yl (2-propyn-1-yl (benzoylamino)(cyclohexylidene)acetate)(cyclohexylidene)acetate in lab experiments is its unique structure, which makes it a useful building block for the synthesis of new materials and reagents. Its ability to inhibit certain enzymes involved in cancer cell growth also makes it a promising candidate for further development as an anticancer agent. However, one limitation of using this compound in lab experiments is its complex synthesis method, which can be time-consuming and requires specialized equipment and expertise.
未来方向
There are several future directions for the study of 2-propyn-1-yl (2-propyn-1-yl (benzoylamino)(cyclohexylidene)acetate)(cyclohexylidene)acetate. One direction is to further investigate its potential as an anticancer agent and develop it into a clinical drug candidate. Another direction is to explore its potential as a building block for the synthesis of new materials with unique properties. Additionally, further studies can be conducted to understand its mechanism of action and identify other enzymes and pathways that it may interact with. Overall, the study of 2-propyn-1-yl (2-propyn-1-yl (benzoylamino)(cyclohexylidene)acetate)(cyclohexylidene)acetate has the potential to lead to the development of new therapies and materials with unique properties.
合成方法
The synthesis of 2-propyn-1-yl (2-propyn-1-yl (benzoylamino)(cyclohexylidene)acetate)(cyclohexylidene)acetate involves a multi-step process that includes the reaction of cyclohexanone with phenylhydrazine to form the corresponding hydrazone. The hydrazone is then reacted with propargyl bromide in the presence of potassium carbonate to form the propargylated hydrazone. The final step involves the reaction of the propargylated hydrazone with ethyl bromoacetate in the presence of sodium hydride to yield 2-propyn-1-yl (2-propyn-1-yl (benzoylamino)(cyclohexylidene)acetate)(cyclohexylidene)acetate.
科学研究应用
2-propyn-1-yl (2-propyn-1-yl (benzoylamino)(cyclohexylidene)acetate)(cyclohexylidene)acetate has been studied for its potential applications in various fields such as medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, it has been investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell growth. In material science, it has been studied for its potential as a building block for the synthesis of new materials with unique properties. In organic synthesis, it has been investigated for its potential as a reagent in various reactions.
属性
IUPAC Name |
prop-2-ynyl 2-benzamido-2-cyclohexylideneacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-2-13-22-18(21)16(14-9-5-3-6-10-14)19-17(20)15-11-7-4-8-12-15/h1,4,7-8,11-12H,3,5-6,9-10,13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZVJVHQPRGCFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC(=O)C(=C1CCCCC1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5085462.png)
![1-[(1-methyl-1H-imidazol-2-yl)carbonyl]-4-{[4-(3-thienyl)-1H-1,2,3-triazol-1-yl]methyl}piperidine trifluoroacetate](/img/structure/B5085466.png)
![N-(2-fluorophenyl)-2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5085471.png)
![N-{[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5085480.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5085486.png)
![4-methyl-4-{[3-(4-methylmorpholin-4-ium-4-yl)propanoyl]amino}tetrahydro-3-thiophenesulfonate 1,1-dioxide](/img/structure/B5085496.png)

![1-[4-(2,5-dimethylphenoxy)butyl]-1H-imidazole](/img/structure/B5085520.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4-pentenamide](/img/structure/B5085525.png)
![2-acetyl-8-methoxy-3-(4-methoxyphenyl)-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B5085531.png)
![2-[(1-carboxypropyl)thio]nicotinic acid](/img/structure/B5085533.png)
![4-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5085548.png)
![1-[3-(benzyloxy)-4-methoxyphenyl]octahydro-4a(2H)-isoquinolinol](/img/structure/B5085557.png)